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Introduction
IR-806 is a near-infrared (NIR) cyanine dye that is increasingly utilized in biomedical research

for in vivo and in vitro imaging applications. Its fluorescence in the NIR spectrum (absorption

peak ~730-800 nm) allows for deep tissue penetration and minimizes autofluorescence from

biological samples, making it an ideal candidate for cell tracking studies in preclinical models.

[1] These application notes provide a comprehensive guide to labeling live cells with IR-806,

including detailed protocols, data on expected outcomes, and troubleshooting tips. The primary

method described herein focuses on the use of an amine-reactive N-hydroxysuccinimide (NHS)

ester derivative of IR-806, a common and effective method for covalently labeling cells.[2][3]

Principle of Cell Labeling with IR-806 NHS Ester
Amine-reactive dyes, such as IR-806 NHS ester, covalently bind to primary amines on proteins.

[4][5][6] In live cells with intact membranes, the dye primarily labels cell surface proteins. If cells

have compromised membranes (i.e., are non-viable), the dye can enter the cell and react with

intracellular proteins, resulting in a much stronger fluorescent signal.[4][5] This property allows

for the discrimination of live and dead cell populations. The covalent nature of the bond

ensures stable and long-term labeling, suitable for cell tracking experiments.[7]
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The following tables summarize typical quantitative data obtained from cell labeling

experiments with near-infrared cyanine dyes. Note that optimal conditions and results will vary

depending on the cell type and experimental setup.

Table 1: Recommended Starting Concentrations for IR-806 NHS Ester Labeling

Cell Type Recommended Concentration Range (µM)

Adherent Cell Lines (e.g., HeLa, A549) 1 - 10

Suspension Cell Lines (e.g., Jurkat, K562) 5 - 20

Primary Cells (e.g., T cells, MSCs) 10 - 50

Table 2: Typical Labeling Efficiency and Viability

Dye Concentration (µM) Labeling Efficiency (%) Cell Viability (%)

1 > 90 > 95

5 > 95 > 90

10 > 98 80 - 90

25 > 98 < 80

50 > 98 < 60

Data are generalized from studies on similar near-infrared cyanine dyes and should be

optimized for your specific cell type and application.

Experimental Protocols
Protocol 1: Labeling of Suspension Cells with IR-806
NHS Ester
This protocol provides a step-by-step guide for labeling cells grown in suspension.

Materials:
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IR-806 NHS Ester

Anhydrous Dimethyl Sulfoxide (DMSO)

Cells in suspension

Complete cell culture medium

Phosphate-Buffered Saline (PBS), sterile

Fetal Bovine Serum (FBS)

Microcentrifuge tubes

Hemocytometer or automated cell counter

Procedure:

Prepare a 1 mM stock solution of IR-806 NHS Ester: Dissolve the lyophilized IR-806 NHS

Ester in anhydrous DMSO. For example, for 1 mg of dye with a molecular weight of ~835

g/mol , add 1.2 µL of DMSO. Mix well by vortexing. Store the stock solution at -20°C,

protected from light and moisture.

Cell Preparation: Harvest cells and count them using a hemocytometer or an automated cell

counter. Centrifuge the cells at 300-500 x g for 5 minutes and discard the supernatant.

Washing: Resuspend the cell pellet in sterile PBS to a concentration of 1 x 10^6 to 1 x 10^7

cells/mL. Centrifuge again and discard the supernatant. Repeat this washing step once more

to remove any residual media and serum.

Labeling: Resuspend the washed cell pellet in warm (37°C) PBS. Add the IR-806 NHS Ester

stock solution to the cell suspension to achieve the desired final concentration (refer to Table

1). For example, to achieve a 10 µM final concentration in 1 mL of cell suspension, add 10

µL of the 1 mM stock solution.

Incubation: Incubate the cells with the dye for 15-30 minutes at 37°C, protected from light.

Gently mix the cells every 5-10 minutes to ensure uniform labeling.
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Quenching and Washing: After incubation, add an equal volume of complete culture medium

containing at least 10% FBS to the cell suspension to quench the reaction. The amines in the

serum proteins will react with any unbound dye.

Centrifuge the cells at 300-500 x g for 5 minutes and discard the supernatant.

Resuspend the cell pellet in fresh, pre-warmed complete culture medium.

Wash the cells two more times with complete culture medium to remove any residual

unbound dye.

Cell Counting and Viability Assessment: After the final wash, resuspend the cells in fresh

culture medium. Count the cells and assess their viability using a suitable method, such as

Trypan Blue exclusion or a fluorescence-based viability assay (see Protocol 3).

The labeled cells are now ready for downstream applications such as flow cytometry,

fluorescence microscopy, or in vivo imaging.

Protocol 2: Labeling of Adherent Cells with IR-806 NHS
Ester
This protocol is for labeling cells that grow attached to a culture vessel.

Materials:

IR-806 NHS Ester

Anhydrous Dimethyl Sulfoxide (DMSO)

Adherent cells in a culture vessel (e.g., flask, plate, or dish)

Complete cell culture medium

Phosphate-Buffered Saline (PBS), sterile

Fetal Bovine Serum (FBS)

Procedure:
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Prepare a 1 mM stock solution of IR-806 NHS Ester: Follow step 1 from Protocol 1.

Cell Preparation: Culture adherent cells to the desired confluency (typically 70-90%).

Washing: Aspirate the culture medium from the vessel. Gently wash the cells twice with

sterile PBS to remove any residual serum.

Labeling: Prepare the labeling solution by diluting the IR-806 NHS Ester stock solution in

warm (37°C) PBS to the desired final concentration (refer to Table 1). Add a sufficient volume

of the labeling solution to cover the cell monolayer.

Incubation: Incubate the cells with the labeling solution for 15-30 minutes at 37°C in a cell

culture incubator, protected from light.

Quenching and Washing: After incubation, aspirate the labeling solution. Add pre-warmed

complete culture medium containing at least 10% FBS to the cells to quench the reaction.

Incubate for 5 minutes.

Aspirate the quenching medium and wash the cells three times with pre-warmed complete

culture medium.

Cell Viability Assessment: After the final wash, add fresh culture medium to the cells. Assess

cell viability if required, for example, by observing cell morphology or using a cell viability

assay (see Protocol 3).

The labeled cells are now ready for downstream applications.

Protocol 3: Assessment of Cell Viability after Labeling
It is crucial to assess the impact of the labeling procedure on cell health.

Materials:

Labeled and unlabeled (control) cells

Trypan Blue solution (0.4%) or a fluorescence-based viability kit (e.g., Propidium Iodide,

DAPI)
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Hemocytometer

Fluorescence microscope or flow cytometer

Procedure (Trypan Blue Exclusion Method):

Take a small aliquot of the labeled cell suspension and an equal aliquot of the unlabeled

control cell suspension.

Mix each aliquot with an equal volume of 0.4% Trypan Blue solution.

Incubate for 1-2 minutes at room temperature.

Load a hemocytometer with the cell suspension.

Under a light microscope, count the number of viable (unstained) and non-viable (blue-

stained) cells in the central grid.

Calculate the percentage of viable cells: Viability (%) = (Number of viable cells / Total number

of cells) x 100

Compare the viability of the labeled cells to the unlabeled control cells. A significant decrease

in viability suggests that the labeling conditions may be too harsh and require optimization

(e.g., by reducing dye concentration or incubation time). For many cyanine dyes, a moderate

to low cytotoxicity is observed with a median lethal dose (LD50) between 5–10 μM after 72

hours of incubation.[8]
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Experimental Workflow for Cell Labeling with IR-806 NHS Ester

Prepare 1 mM IR-806
NHS Ester Stock in DMSO

Incubate Cells with
IR-806 NHS Ester
(15-30 min, 37°C)

Harvest and Wash Cells
(Suspension or Adherent)

Quench Reaction with
FBS-containing Medium

Wash Cells to Remove
Unbound Dye

Assess Cell Viability
and Labeling Efficiency

Downstream Applications
(Microscopy, Flow Cytometry, In Vivo Imaging)

Click to download full resolution via product page

Caption: Workflow for labeling cells with IR-806 NHS Ester.
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Proposed Cellular Uptake Mechanisms of IR-806
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Caption: Potential cellular uptake pathways for cyanine dyes like IR-806.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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